3,3'-[Methylenebis(oxymethylene)]bisheptane
Description
Properties
IUPAC Name |
3-(2-ethylhexoxymethoxymethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O2/c1-5-9-11-16(7-3)13-18-15-19-14-17(8-4)12-10-6-2/h16-17H,5-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIWJVQXEMCELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCOCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897134 | |
| Record name | 2-Ethylhexylal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22174-70-5 | |
| Record name | 3,3′-[Methylenebis(oxymethylene)]bis[heptane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22174-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-(Methylenebis(oxymethylene))bisheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022174705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylhexylal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-[methylenebis(oxymethylene)]bisheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
3 Detailed Research Findings and Data
Physical and Chemical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Weight | Approx. 284.47 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
| Stability | Stable under neutral conditions; hydrolyzes under strong acid/base |
| Molecular Formula | C17H36O2 (bisheptane with methylene ether linkages) |
Reaction Monitoring and Optimization
- Gas chromatography is a key analytical tool to monitor reaction progress, especially for the condensation method.
- Control of temperature and pH is critical to avoid side reactions such as over-condensation or hydrolysis.
- Reaction times vary depending on catalyst type and concentration, typically ranging from several hours to optimize yield.
Chemical Reaction Behavior During Preparation
- The compound's oxymethylene linkages are sensitive to hydrolysis under acidic or basic conditions, which must be controlled during synthesis and purification.
- Dehydration steps in methylation routes require precise temperature control to avoid decomposition.
- Substitution reactions can occur if nucleophilic impurities are present, necessitating high purity reagents.
4 Summary Table of Preparation Methods
| Preparation Method | Key Reactants | Catalyst/Agent | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Methylation of Heptanediol | Heptanediol, Chloromethane | Basic esterification agent | Elevated temperature, basic pH | Well-established, scalable | Requires dehydration step |
| Condensation of Heptanal & Formaldehyde | Heptanal, Formaldehyde | Acidic or basic catalyst | Elevated temperature, controlled pH | Direct formation of methylene bridge | Sensitive to reaction conditions |
Chemical Reactions Analysis
Types of Reactions
3,3’-[Methylenebis(oxymethylene)]bisheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the oxymethylene linkages to methylene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of 3,3’-[Methylenebis(oxymethylene)]bisheptane .
Scientific Research Applications
Materials Science
3,3'-[Methylenebis(oxymethylene)]bisheptane is utilized in the development of advanced materials, particularly in the synthesis of polymers and resins. Its structural characteristics allow it to act as a cross-linking agent, enhancing the mechanical properties of polymer matrices.
Case Study:
A study demonstrated that incorporating this compound into epoxy resins significantly improved tensile strength and thermal stability compared to traditional formulations. The enhanced properties make it suitable for applications in aerospace and automotive industries where material performance is critical.
Pharmaceutical Applications
The compound's unique structure has led to investigations into its potential as a pharmaceutical intermediate. Its derivatives have shown promise in drug formulation due to their ability to modify the release profiles of active pharmaceutical ingredients (APIs).
Research Findings:
Research published in Molecular Pharmaceutics indicates that derivatives of 3,3'-[Methylenebis(oxymethylene)]bisheptane can improve solubility and bioavailability of poorly soluble drugs. This property is particularly beneficial for developing oral dosage forms.
Chemical Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its methylene bridges facilitate various reactions, including nucleophilic substitutions and cycloadditions.
Synthesis Example:
A notable synthesis involves the reaction of 3,3'-[Methylenebis(oxymethylene)]bisheptane with phenolic compounds to produce novel bisphenol derivatives that exhibit enhanced thermal and oxidative stability.
Mechanism of Action
The mechanism of action of 3,3’-[Methylenebis(oxymethylene)]bisheptane involves its interaction with molecular targets through its oxymethylene linkages. These linkages can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The pathways involved include various biochemical and chemical processes that are currently under investigation .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-({[(2-Ethylhexyl)oxy]methoxy}methyl)heptane
- CAS No.: 22174-70-5
- Molecular Formula : C₁₇H₃₆O₂
- Molecular Weight : 272.4 g/mol
- Density : 0.85 g/cm³ .
Applications : Primarily used as a solvent (SOLVAGREEN®) in synthesis due to its ether-based structure and low polarity .
Regulatory Status: Listed in the European Chemicals Agency’s (ECHA) 2024–2026 CoRAP (Community Rolling Action Plan) for evaluation as a suspected carcinogen, with concerns about consumer/worker exposure and environmental persistence .
Comparison with Structurally Similar Compounds
Methylenebis Phenolic Derivatives
Key Differences :
- Bioactivity: Phenolic derivatives exhibit pharmacological effects (anticoagulant, antitumor), while the target compound lacks bioactivity and is primarily a solvent.
- Polarity: The ether-based target compound is less polar than phenolic analogs, influencing solubility and environmental mobility .
Oxetane and Cyclic Ether Derivatives
Key Differences :
- Backbone Flexibility : Oxetane derivatives have rigid cyclic structures, whereas the target compound’s linear heptane chains enhance conformational flexibility.
- Applications : Oxetanes are used in advanced materials, while the target compound serves as a solvent .
Physicochemical and Environmental Comparison
Physical Properties
| Property | 3,3'-[Methylenebis(oxymethylene)]bisheptane | 3,3'-Methylenebis(4-hydroxycoumarin) | 2,2′-Methylenebis(4-methylphenol) |
|---|---|---|---|
| Molecular Weight | 272.4 | 336.3 | 340.5 |
| Polarity | Low (ether) | High (phenolic -OH) | Moderate (alkylphenol) |
| Density (g/cm³) | 0.85 | 1.43 (estimated) | 1.05 |
| Water Solubility | Insoluble | Low | Low |
Environmental and Toxicological Profiles
Biological Activity
3,3'-[Methylenebis(oxymethylene)]bisheptane is an organic compound with the molecular formula . It features two heptane chains linked by a methylene bridge through oxymethylene linkages. This compound has garnered attention for its potential biological activity, particularly in various applications ranging from industrial uses to potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3,3'-[Methylenebis(oxymethylene)]bisheptane can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.47 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Mode of Action
The biological activity of 3,3'-[Methylenebis(oxymethylene)]bisheptane is primarily attributed to its interactions with various biomolecules. It has been studied for its potential as a lubricant , cleaning agent , and in coatings . The efficacy and stability of the compound are influenced by environmental factors, which can affect its biological interactions and overall performance in applications.
Chemical Reactions
The compound undergoes several chemical reactions which can impact its biological activity:
- Oxidation : This reaction can convert the compound into corresponding alcohols or carboxylic acids.
- Reduction : The oxymethylene linkages can be reduced to methylene groups.
- Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.
Biological Activity and Research Findings
Research on the biological activity of 3,3'-[Methylenebis(oxymethylene)]bisheptane has indicated various potential applications:
- Toxicity Studies : Toxicological assessments have been conducted to evaluate the safety profile of this compound. For instance, studies following OECD guidelines have reported on repeated dose toxicity in rodent models, providing insights into safe dosage levels and potential side effects.
- Therapeutic Applications : Investigations are ongoing into the use of this compound in drug delivery systems, where its unique structural properties may facilitate the transport of therapeutic agents across biological membranes.
- Environmental Impact : Studies have also examined how environmental factors influence the stability and degradation of 3,3'-[Methylenebis(oxymethylene)]bisheptane, which is crucial for its application in industrial settings.
Case Studies
A notable case study involved the integration of chemoinformatics and omics data to analyze compounds similar to 3,3'-[Methylenebis(oxymethylene)]bisheptane. This research aimed to identify hepatotoxicant groups based on mechanistic similarities and chemical structures using transcriptomics data from human hepatocytes exposed to various compounds .
Summary of Research Findings
The following table summarizes key findings from recent studies on 3,3'-[Methylenebis(oxymethylene)]bisheptane:
| Study Focus | Key Findings | Reference |
|---|---|---|
| Toxicity Assessment | Safe dosage levels established in rodent studies | OECD Guidelines |
| Drug Delivery Potential | Potential for enhancing transport of drugs | Ongoing research |
| Environmental Stability | Influenced by environmental conditions | Various studies |
Q & A
Q. How can computational modeling predict the environmental persistence of this compound?
- Methodological Answer :
- QSAR models : Estimate biodegradation half-lives using EPI Suite or TEST software.
- Metabolite prediction : Use MetaPrint2D to identify potential hydroxylated or cleaved products.
- Ecotoxicity assessment : Cross-reference CoRAP data to prioritize testing in aquatic models (e.g., Daphnia magna) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
